Neoechinulin D
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Overview
Description
Neoechinulin D is an isoprenylated dehydrotryptophyl metabolite isolated from the fungus Aspergillus amstelodami. It belongs to the class of diketopiperazine type indole alkaloids, which are known for their diverse biological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neoechinulin D involves the isolation and structural determination of the compound from fungal sources. The process typically includes the extraction of the fungal culture, followed by chromatographic separation and purification techniques to isolate the compound .
Industrial Production Methods: the general approach involves large-scale fermentation of the fungal strain Aspergillus amstelodami, followed by extraction and purification processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Neoechinulin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Scientific Research Applications
Neoechinulin D has a wide range of scientific research applications:
Mechanism of Action
Neoechinulin D exerts its effects through various molecular targets and pathways. It can down-regulate Bcl-2 protein expression and upregulate Bax protein expression, leading to the activation of the caspase-3 cascade and apoptosis in cancer cells . Additionally, it inhibits the production of nitric oxide and prostaglandin E2 by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Comparison with Similar Compounds
- Neoechinulin A
- Neoechinulin B
- Neoechinulin C
- Neoechinulin E
Each of these compounds has unique properties that make them valuable for different scientific and medical applications .
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1 |
InChI Key |
YCCLECFRSYOPML-HYTQYMIGSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |
Origin of Product |
United States |
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